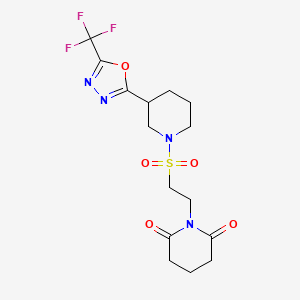

1-(2-((3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-((3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a complex organic compound that features a piperidine ring, a trifluoromethyl group, and an oxadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione typically involves multicomponent reactions. One efficient method involves the use of β-ketoesters, aromatic aldehydes, and aromatic amines in a one-pot domino reaction catalyzed by trimethylsilyl iodide (TMSI) in methanol at room temperature . This method yields highly functionalized piperidines in moderate to good yields.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions to ensure high yield and purity would be essential. The choice of catalysts and solvents would also be optimized to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-((3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The trifluoromethyl and oxadiazole groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized piperidines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. The presence of the trifluoromethyl group enhances the biological activity of the compound by increasing lipophilicity and metabolic stability. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells by targeting specific signaling pathways.

Antimicrobial Properties

The oxadiazole ring is known for its antimicrobial effects. Compounds with this structure have been reported to possess activity against various bacteria and fungi. The incorporation of the piperidine ring may further enhance these properties by improving the interaction with microbial targets .

Neurological Applications

Research into piperidine derivatives has highlighted their potential as neuroprotective agents. The sulfonamide group in the compound may facilitate interactions with neurotransmitter receptors, suggesting possible applications in treating neurodegenerative diseases .

Pesticide Development

Compounds containing oxadiazole structures are being explored as potential pesticides due to their ability to disrupt biological processes in pests. The trifluoromethyl group can enhance the potency and selectivity of these compounds against target organisms while minimizing environmental impact .

Herbicide Activity

The unique chemical properties of this compound may also lend themselves to herbicide development. Its ability to inhibit specific enzymatic pathways in plants could be harnessed to create effective herbicides that target weeds without harming crops .

Polymer Chemistry

The incorporation of oxadiazole units into polymer matrices can improve thermal stability and mechanical properties. Research is ongoing to explore how compounds like 1-(2-((3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione can be utilized in creating advanced materials for electronics and coatings .

Fluorescent Materials

Oxadiazoles are known for their luminescent properties. The synthesis of fluorescent materials using this compound could lead to applications in optoelectronics and sensors, where such properties are crucial for device performance .

Comparative Data Table

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of oxadiazole exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial efficacy, researchers found that a related compound showed potent activity against resistant strains of bacteria, indicating its potential as a new class of antibiotics .

Case Study 3: Pesticide Development

Field trials conducted on crops treated with an oxadiazole-based pesticide showed a marked reduction in pest populations without adverse effects on non-target species, highlighting its promise as an environmentally friendly alternative to traditional pesticides .

Mecanismo De Acción

The mechanism of action of 1-(2-((3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The trifluoromethyl and oxadiazole groups are known to enhance binding affinity to certain proteins, potentially inhibiting their activity. The piperidine ring can also interact with various receptors, modulating their function and leading to specific biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Piperidine Derivatives: Compounds like 2,5-disubstituted piperidines and 2,6-disubstituted piperidines share structural similarities but differ in their functional groups and biological activities.

Oxadiazole Derivatives: Other oxadiazole-containing compounds may have similar electronic properties but differ in their overall structure and reactivity.

Uniqueness

1-(2-((3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is unique due to the combination of its trifluoromethyl, oxadiazole, and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

The compound 1-(2-((3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a derivative of oxadiazole and piperidine, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and structural activity relationships (SAR).

Chemical Structure and Properties

The compound features a trifluoromethyl group and a sulfonamide moiety linked to a piperidine framework. The presence of the 1,3,4-oxadiazole ring is significant for its biological activity. The molecular formula is C15H19F3N4O3S, with a molecular weight of approximately 396.39 g/mol.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that similar oxadiazole derivatives can effectively inhibit the growth of various bacterial strains including multidrug-resistant Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus.

- Minimum Inhibitory Concentrations (MIC) :

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor:

- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have been evaluated for their AChE inhibitory activity, indicating potential applications in treating neurodegenerative diseases.

- Urease Inhibition : The synthesized derivatives have shown promising urease inhibitory activity, with significant implications for treating infections caused by urease-producing bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

- The trifluoromethyl group enhances lipophilicity and may improve membrane permeability.

- The sulfonamide functionality is critical for antibacterial activity, as it aids in binding to bacterial targets .

A detailed SAR analysis has been conducted on various piperidine derivatives to identify essential substituents that enhance potency against specific bacterial strains.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

- Study A : Investigated a series of piperidine derivatives where modifications at the piperidine nitrogen resulted in varied antimicrobial activity. The most potent derivative showed an MIC of 0.5 μM against S. aureus .

- Study B : Evaluated the efficacy of oxadiazole-based compounds against Mtb, revealing that structural modifications could lead to enhanced bactericidal effects and reduced resistance profiles .

Propiedades

IUPAC Name |

1-[2-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N4O5S/c16-15(17,18)14-20-19-13(27-14)10-3-2-6-21(9-10)28(25,26)8-7-22-11(23)4-1-5-12(22)24/h10H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPDLBOOIWYKFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)CCN2C(=O)CCCC2=O)C3=NN=C(O3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.